(2,2-Dichloroethene-1,1-diyl)bis-2-methylbenzene-4,1-diyl dibenzoate
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Overview
Description
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-(benzoyloxy)-3-methylphenol with 2,2-dichloroethenyl-2-methylphenyl benzoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[4-(BENZOYLOXY)-3-METHYLPHENYL]-2,2-DICHLOROETHENYL}-2-METHYLPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The benzoyloxy groups and dichloroethenyl moieties play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[4-(BENZOYLOXY)-3,5-DICHLOROPHENYL]-1-METHYLETHYL}-2,6-DICHLOROPHENYL BENZOATE
- 4-{1-[4-(BENZOYLOXY)PHENYL]-1-METHYLETHYL}PHENYL BENZOATE
- 3-(BENZOYLOXY)-2-METHYLPHENYL BENZOATE
Uniqueness
The combination of these functional groups makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C30H22Cl2O4 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
[4-[1-(4-benzoyloxy-3-methylphenyl)-2,2-dichloroethenyl]-2-methylphenyl] benzoate |
InChI |
InChI=1S/C30H22Cl2O4/c1-19-17-23(13-15-25(19)35-29(33)21-9-5-3-6-10-21)27(28(31)32)24-14-16-26(20(2)18-24)36-30(34)22-11-7-4-8-12-22/h3-18H,1-2H3 |
InChI Key |
UQEISNCIPVYQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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